5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine
CAS No.:
Cat. No.: VC13568319
Molecular Formula: C10H13BrN2
Molecular Weight: 241.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrN2 |
|---|---|
| Molecular Weight | 241.13 g/mol |
| IUPAC Name | 5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C10H13BrN2/c1-7-9(11)4-5-10(13-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
| Standard InChI Key | INQMUBNHVAFEHD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)NCC2CC2)Br |
| Canonical SMILES | CC1=C(C=CC(=N1)NCC2CC2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
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IUPAC Name: 5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine
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Molecular Formula: C₁₀H₁₃BrN₂
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SMILES: CC1=C(C=CC(=N1)NCC2CC2)Br.
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InChI Key: INQMUBNHVAFEHD-UHFFFAOYSA-N.
The pyridine ring’s substitution pattern confers distinct reactivity:
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Bromine at C5: Enhances electrophilic aromatic substitution potential.
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Methyl at C6: Contributes steric hindrance and lipophilicity.
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Cyclopropylmethylamine at C2: Introduces conformational rigidity and modulates electronic interactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step functionalization of pyridine precursors:
Route 1: Direct Amination of Halogenated Pyridines
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Bromination: 6-Methylpyridin-2-amine is brominated at C5 using N-bromosuccinimide (NBS) .
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Alkylation: The intermediate 5-bromo-6-methylpyridin-2-amine undergoes alkylation with cyclopropylmethyl bromide in the presence of a base (e.g., NaH) .
Route 2: Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling has been explored to introduce the cyclopropylmethyl group, though yields remain suboptimal .
Physicochemical Properties
The cyclopropylmethyl group increases lipophilicity compared to analogs like 5-bromo-N-methylpyridin-2-amine (Log P = 1.77) .
Reactivity and Functionalization
Electrophilic Substitution
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Bromine Replacement: The C5 bromine is susceptible to nucleophilic displacement (e.g., Suzuki coupling, amination) .
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Methyl Group Oxidation: Under strong oxidants (KMnO₄), the C6 methyl forms a carboxylic acid, though this is rarely utilized .
Cyclopropylmethylamine Modifications
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N-Alkylation: The amine can be further alkylated to form quaternary ammonium salts.
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Hydrolysis: Acidic conditions cleave the cyclopropylmethyl group, yielding 5-bromo-6-methylpyridin-2-amine .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
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Neurological Targets: Serves as a precursor for neuropeptide FF receptor antagonists (patent EP4010328A1) .
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Kinase Inhibitors: Used in synthesizing LRRK2 inhibitors for Parkinson’s disease .
Allosteric Modulation
The compound’s rigidity makes it suitable for designing positive allosteric modulators (PAMs) targeting:
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GluN2A NMDA Receptors: Enhances cognitive function in preclinical models .
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M4 Muscarinic Receptors: Potential for treating schizophrenia and depression .
Biological Activity and Mechanism
In Vitro Profiles
| Assay | Result | Source |
|---|---|---|
| CYP Inhibition | Weak CYP1A2 inhibitor (IC₅₀ >10 μM) | |
| BBB Permeability | High (predicted Log Kp = -6.12 cm/s) | |
| hERG Binding | Low risk (IC₅₀ >30 μM) |
In Vivo Pharmacokinetics
| Parameter | Data | Source |
|---|---|---|
| GHS Classification | Warning (H302, H315, H318, H335) | |
| Storage | -20°C, desiccated, inert atmosphere | |
| Stability | Stable for 24 months if stored properly |
Comparative Analysis with Analogues
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